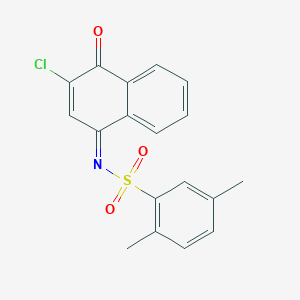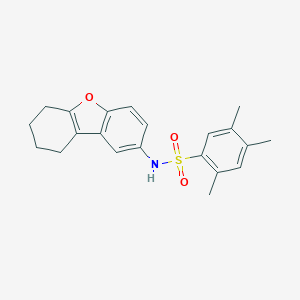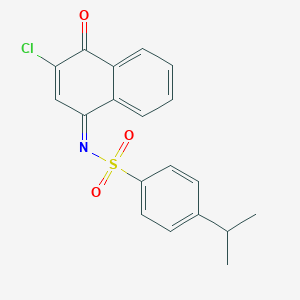
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various research fields. One of the major areas of research is cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of novel anticancer drugs.
Another area of research where (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been studied is in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects and can prevent neuronal cell death in models of Parkinson's and Alzheimer's diseases. It has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and prevent neuronal cell death in models of neurodegenerative diseases. It has also been found to exhibit anti-inflammatory and antioxidant activities, which makes it a promising candidate for the development of drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent biological activity. It exhibits a wide range of biological activities, which makes it a versatile compound that can be used in various research fields. Another advantage is its relatively simple and efficient synthesis method, which makes it easy to obtain in large quantities.
However, there are also some limitations associated with the use of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects at high concentrations, which makes it important to use appropriate safety measures when handling it. Another limitation is its limited solubility in aqueous solutions, which can make it challenging to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the research on (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide. One of the major areas of research is the development of novel anticancer drugs based on this compound. Studies have shown that it exhibits potent anticancer activity, and further research is needed to optimize its therapeutic potential.
Another area of research is the development of drugs for the treatment of neurodegenerative diseases. Studies have shown that (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide exhibits neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent for these diseases.
In addition, further research is needed to explore the mechanism of action of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide and to identify the specific targets of this compound. This information can help in the development of more specific and effective drugs based on this compound.
Conclusion
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a versatile compound that exhibits a wide range of biological activities. It has potential applications in various research fields, including cancer therapy and neurodegenerative diseases. The synthesis method for this compound is relatively simple and efficient, which makes it easy to obtain in large quantities. However, there are also some limitations associated with its use in lab experiments, including its potential toxicity and limited solubility. Further research is needed to explore its potential as a therapeutic agent and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide is a multistep process that involves the reaction of 3-chloro-4-hydroxy-1-naphthaldehyde with 2,5-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Eigenschaften
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-7-8-12(2)17(9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNWLFTBSXGFF-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide](/img/structure/B491734.png)

![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491749.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)

![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)
![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)
![Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491793.png)

![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)